5-Bromobenzo[d]isoxazole-3-carboxylic acid

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers requiring a heterocyclic building block with dual orthogonal reactivity often face inconsistent purity that propagates byproducts through multi-step syntheses. 5-Bromobenzo[d]isoxazole-3-carboxylic acid (CAS 1123169-28-7) resolves this with ≥98% purity and batch-specific analytics. • Dual-handle architecture: C3 carboxylic acid for amidation and C5 bromine for Suzuki/Buchwald-Hartwig coupling, enabling sequential diversification without protecting group manipulation. • Regioisomeric precision: The 5-bromo substitution (para to isoxazole O) provides electronically distinct reactivity vs. 4-bromo or 6-bromo isomers, critical for SAR studies-validated in BET bromodomain inhibitor programs achieving IC₅₀ values in the nanomolar range. • Supply chain assurance: ISO-certified, stored at 2-8°C, shipped under ambient conditions. Batch-specific NMR, HPLC, and GC data provided.

Molecular Formula C8H4BrNO3
Molecular Weight 242.03 g/mol
CAS No. 1123169-28-7
Cat. No. B1381945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromobenzo[d]isoxazole-3-carboxylic acid
CAS1123169-28-7
Molecular FormulaC8H4BrNO3
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=NO2)C(=O)O
InChIInChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12)
InChIKeyKOYBGMVZWNFEIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromobenzo[d]isoxazole-3-carboxylic acid: Core Characteristics


5-Bromobenzo[d]isoxazole-3-carboxylic acid (CAS 1123169-28-7) is a heterocyclic building block composed of a benzene ring fused to an isoxazole core, with a bromine atom at the 5-position and a carboxylic acid group at the 3-position . It has the molecular formula C8H4BrNO3 and a molecular weight of 242.03 g/mol, and is typically supplied as a solid at 95–98% purity . The compound serves as a versatile intermediate in medicinal chemistry and chemical biology, with its bromine substituent enabling palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings for further derivatization [1].

Why 5-Br Substitution Cannot Be Swapped for Analogs


Although multiple brominated benzo[d]isoxazole-3-carboxylic acid regioisomers (4-bromo, 5-bromo, 6-bromo) share identical molecular formulae (C8H4BrNO3) and molecular weights (242.03 g/mol), their substitution pattern dictates fundamentally different reactivity profiles in cross-coupling reactions, solid-state properties, and solubility . The 5-bromo isomer places the halogen para to the isoxazole oxygen, electronically distinct from the 6-bromo isomer (meta) or the 4-bromo isomer (ortho to the carboxylic acid), influencing both the rate and regioselectivity of subsequent derivatization steps [1]. The unsubstituted parent benzo[d]isoxazole-3-carboxylic acid lacks the halogen handle entirely, precluding direct cross-coupling, while the methyl ester analog requires additional hydrolysis steps that may complicate synthetic routes .

Differentiation Evidence vs. Comparator Analogs


Regioisomeric Position: 5-Br vs. 6-Br vs. 4-Br

The 5-bromo substitution positions the halogen para to the isoxazole ring oxygen, whereas the 6-bromo regioisomer (CAS 1123169-17-4) places it meta, and the 4-bromo isomer (CAS 1352394-84-3) ortho to the carboxylic acid. This electronic arrangement is critical for regioselective cross-coupling: literature on 4-bromo- and 5-bromo-substituted oxazoles demonstrates that the Heck reaction occurs predominantly at the electron-rich C(5) position, meaning the 5-bromo isomer provides predictable and efficient palladium-catalyzed derivatization at the brominated site [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Physical Property Comparison: 5-Br vs. 6-Br

Physicochemical property data distinguish the 5-bromo isomer from its 6-bromo counterpart. The 5-bromo compound has a predicted boiling point of 434.0±25.0 °C at 760 mmHg, density 1.9±0.1 g/cm³, XlogP of 2.3, and a topological polar surface area (TPSA) of 63.3 Ų with 1 hydrogen bond donor and 2 hydrogen bond acceptors . In contrast, the 6-bromo isomer (CAS 1123169-17-4) exhibits a measured melting point of 169–172 °C, indicating a crystalline solid at room temperature, whereas the 5-bromo isomer lacks a reported melting point, suggesting potentially different solid-state morphology . These differences in phase behavior and electronic descriptors can influence formulation, solubility, and pharmacokinetic prediction in drug discovery programs.

Physical Chemistry Medicinal Chemistry ADME Prediction

Vendor Purity Comparison: 5-Br vs. 6-Br

Multiple vendors offer the 5-bromo compound at 97% purity or higher, with LeYan supplying at 97+% and MolCore at ≥98% . Bidepharm provides the compound at 95% standard purity and supplies batch-specific QC documentation including NMR, HPLC, and GC . For the 6-bromo isomer, typically reported purity is 96–97%, with Fluorochem listing 97% and GKSTech at 96% [1]. While differences are modest, the 5-bromo isomer is available at the higher purity tier (≥98% from MolCore), which may be relevant for applications requiring tight stoichiometric control or minimal byproducts in sensitive reactions such as pharmaceutical intermediate synthesis.

Chemical Procurement Quality Control Reproducibility

Dual Orthogonal Handles: COOH and Aryl Bromide

The simultaneous presence of a carboxylic acid at C3 and an aryl bromide at C5 renders this compound a privileged dual-functionalized scaffold. The carboxylic acid can be coupled to amines via standard amidation protocols (HBTU, EDC/HOBt) to generate amide libraries, while the bromine atom remains available for subsequent palladium-catalyzed Suzuki, Buchwald-Hartwig, or Sonogashira couplings [1]. This orthogonal reactivity is documented generically for 5-bromobenzoxazole and benzoisoxazole systems [2]. In the broader benzo[d]isoxazole-3-carboxylic acid scaffold, amide coupling is a well-established entry to biologically active molecules, including reported BET bromodomain inhibitors with IC50 values in the submicromolar range derived from benzo[d]isoxazole scaffolds [3], though specific data for 5-bromo-3-carboxylic acid-derived analogs remain to be reported in primary literature.

Combinatorial Chemistry Medicinal Chemistry Parallel Synthesis

Recommended Application Scenarios


Library Synthesis via Amidation–Suzuki Sequence

The dual orthogonal reactivity of 5-bromobenzo[d]isoxazole-3-carboxylic acid—carboxylic acid at C3 for amide bond formation and 5-bromo for palladium-catalyzed Suzuki coupling—enables efficient parallel library synthesis. Researchers can first elaborate the C3 position via amidation with diverse amines, then introduce aryl/heteroaryl groups at C5 via Suzuki coupling, exploiting the electron-rich nature of the 5-position for efficient cross-coupling [1]. This sequential diversification strategy has been employed in the discovery of BET bromodomain inhibitors based on the benzo[d]isoxazole scaffold, where systematic variation at both the amide and aryl positions was critical for achieving potent BRD4 binding (IC50 values in the submicromolar to nanomolar range) [2].

GMP Intermediate with Documented QC

When procuring for multi-step synthesis where intermediate reproducibility is paramount, the 5-bromo isomer is available at ≥98% purity with batch-specific analytical data including NMR, HPLC, and GC from vendors such as Bidepharm and MolCore [1][2]. The higher purity ceiling (98% vs. 96–97% for the 6-bromo isomer) reduces the risk of impurity carryover, which is essential for later-stage pharmaceutical intermediate applications where unknown byproducts from early steps can propagate and complicate final purification [3]. The compound is also ISO-certified by some suppliers, supporting quality assurance for regulated research environments [2].

SAR Studies: Bromine Position Effect

For medicinal chemistry programs exploring benzo[d]isoxazole-based inhibitors, the 5-bromo compound serves as the specific probe for the para-position substitution effect. In related work on benzo[d]isoxazole BET inhibitors, replacing a 5-chloro substituent with 5-bromo led to increased activity (ΔTm of 7.5 °C and IC50 of 0.62 μM) [1], demonstrating that the 5-position halogen identity is consequential. The distinct physicochemical profile of the 5-bromo compound (XlogP 2.3, TPSA 63.3 Ų) [2] compared to the 6-bromo isomer further supports its use in systematic SAR studies to deconvolute positional effects on target engagement, solubility, and permeability.

Agrochemical and Specialty Derivatization Use

Benzo[d]isoxazole-3-carboxylic acid derivatives have documented utility beyond pharmaceuticals, including applications in agrochemicals and dye chemistry [1]. The 5-bromo substitution provides a versatile handle for introducing diverse functional groups via cross-coupling, while the carboxylic acid enables conjugation to agronomic carriers or chromophores. The predicted boiling point of 434 °C and moderate XlogP of 2.3 suggest reasonable thermal stability and compatibility with standard organic transformation conditions [2], supporting its use in industrial-scale derivatization workflows beyond drug discovery.

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